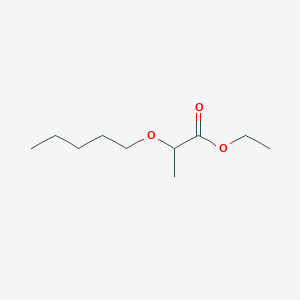
Ethyl 2-pentyloxypropionate
Numéro de catalogue B8354595
Poids moléculaire: 188.26 g/mol
Clé InChI: LOAUOONEWKBZQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05143643
Procedure details


98 g of ethyl L-lactate, 313 g of 1-iodopentane and 245 g of freshly prepared Ag2O were stirred at 60°-65° C. for 16 hours, and diluted with ether, followed by removal of insoluble matter by filtration. After distilling off the ether, the reaction liquid was distilled in vacuo to obtain 68 g of ethyl 2-pentyloxypropionate.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C@H:2]([CH3:4])[OH:3].I[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>CCOCC>[CH2:10]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])[CH2:11][CH2:12][CH2:13][CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
98 g
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H](O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
313 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by removal of insoluble matter by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)OC(C(=O)OCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68 g | |
| YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
